2-Methyloxane-4-sulfonyl chloride
Overview
Description
2-Methyloxane-4-sulfonyl chloride is a chemical compound with the CAS Number: 1343340-46-4 . It has a molecular weight of 198.67 and its IUPAC name is 2-methyltetrahydro-2H-pyran-4-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 2-Methyloxane-4-sulfonyl chloride, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is frequently used due to its high yield compared to other methods .Molecular Structure Analysis
The InChI code for 2-Methyloxane-4-sulfonyl chloride is 1S/C6H11ClO3S/c1-5-4-6 (2-3-10-5)11 (7,8)9/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Substituent-Controlled Annuloselectivity and Stereoselectivity
Sulfonyl chlorides are crucial intermediates in sulfa-Staudinger cycloaddition reactions with imines, influencing annuloselectivity and stereoselectivity. This process highlights the role of sulfonyl chlorides in synthesizing sultams and thiadiazinane dioxides, showcasing their utility in constructing complex molecules with specific configurations (Yang, Chen, & Xu, 2015).
Versatile Protecting and Activating Group for Amine Synthesis
The introduction of sulfonyl groups to amines through sulfonylation, using compounds like 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, demonstrates their significance in protecting and activating amines for further chemical transformations. This method provides a stable and versatile approach to modifying amines, essential for synthesizing activated amides and other derivatives (Sakamoto et al., 2006).
Influence on Solvation Effects in Hydrolysis
Research on the hydrolysis of sulfonyl chlorides in water-rich H2O-dioxane mixtures emphasizes the impact of substituents and solvation on reaction kinetics. This study provides insights into how the molecular structure of sulfonyl chlorides affects their reactivity and stability in various solvents, crucial for designing specific hydrolysis conditions (Ivanov, Kislov, & Gnedin, 2004).
Synthesis and Desalination Study of Composite Membranes
Sulfonyl chlorides contribute to synthesizing polymers with specific properties, such as those used in desalination membranes. Studies on poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives demonstrate the role of sulfonyl chloride-based compounds in creating materials with desirable water flux and salt rejection capabilities, addressing global water purification challenges (Padaki et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-methyloxane-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGUTHTGWATKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxane-4-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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